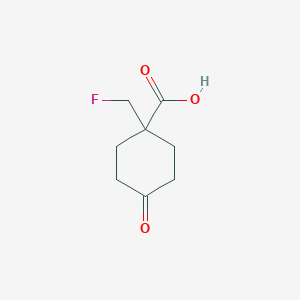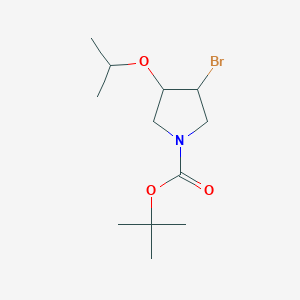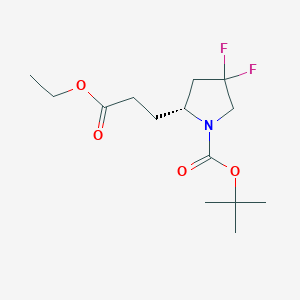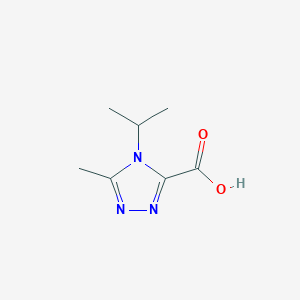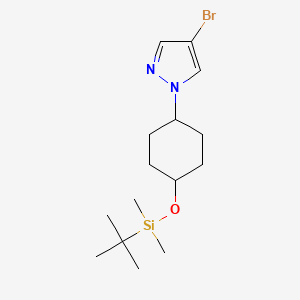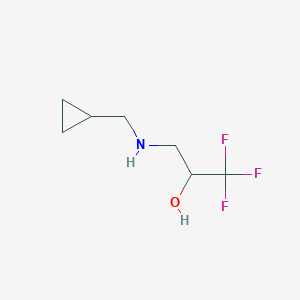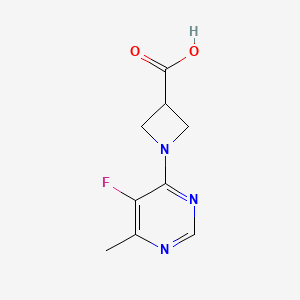
Rel-(3R,4S)-4-butylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3R,4S)-4-butylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure. This compound is characterized by the presence of a butyl group at the 4th position and a hydroxyl group at the 3rd position of the pyrrolidine ring. The stereochemistry of the compound is defined by the (3R,4S) configuration, which indicates the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-butylpyrrolidin-3-ol can be achieved through various synthetic routes One common method involves the use of chiral catalysts to induce the desired stereochemistryThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(3R,4S)-4-butylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The butyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Wissenschaftliche Forschungsanwendungen
Rel-(3R,4S)-4-butylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Rel-(3R,4S)-4-butylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets. The hydroxyl group and butyl group contribute to its overall chemical reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Rel-(3R,4S)-4-butylpyrrolidin-3-ol can be compared with other similar compounds such as:
Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol: This compound has a cyclopropyl group instead of a butyl group, leading to different chemical properties and reactivity.
Rel-(3R,4S)-4-allylpyrrolidin-3-ol: The presence of an allyl group introduces additional reactivity, particularly in polymerization reactions.
Rel-(3R,4S)-4-hydroxypyrrolidin-3-ol: This compound lacks the butyl group, making it less hydrophobic and altering its interaction with other molecules .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique stereochemistry and functional groups make it a valuable building block in organic synthesis, and its potential biological activity continues to be explored in medicinal chemistry.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(3R,4S)-4-butylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-7-5-9-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
UVWVUZCZKQAXTE-YUMQZZPRSA-N |
Isomerische SMILES |
CCCC[C@H]1CNC[C@@H]1O |
Kanonische SMILES |
CCCCC1CNCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


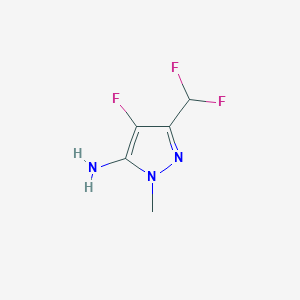
![2-(3-Acrylamidophenyl)-N-(tert-butyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13330208.png)
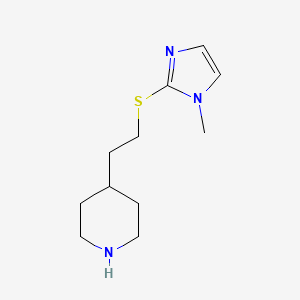
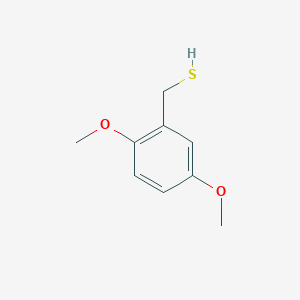
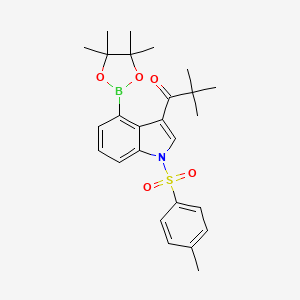
![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13330241.png)
